MK 0893

描述

MK-0893 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

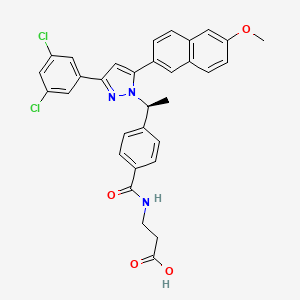

Structure

3D Structure

属性

IUPAC Name |

3-[[4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVJEMGHBIUMW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468726 | |

| Record name | MK-0893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870823-12-4 | |

| Record name | MK-0893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870823124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Binding Affinity and Kinetics of MK-0893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0893 is a potent and selective small molecule antagonist of the human glucagon receptor (GCGR), a key target for the treatment of type 2 diabetes.[1][2][3][4] It also exhibits inhibitory activity against the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] This technical guide provides a comprehensive overview of the binding affinity and kinetics of MK-0893, detailing its interaction with its primary targets and the methodologies used for these assessments.

Binding Affinity and Kinetics of MK-0893

MK-0893 demonstrates high binding affinity for the human glucagon receptor and the Insulin-like Growth Factor 1 Receptor. The binding is characterized as competitive and reversible.[1][3][4] While the equilibrium and inhibition constants are well-documented, specific kinetic rate constants (k_on and k_off) are not extensively reported in publicly available literature.

Quantitative Binding Data

The following tables summarize the known quantitative data for MK-0893 binding to its target receptors.

Table 1: MK-0893 Binding Affinity for Human Glucagon Receptor (GCGR)

| Parameter | Value | Cell Line | Reference |

| IC50 | 6.6 ± 3.5 nM | CHO cells expressing hGCGR | [1] |

Table 2: MK-0893 Functional Activity at Human Glucagon Receptor (GCGR)

| Parameter | Value | Cell Line | Reference |

| IC50 (cAMP production) | 15.7 ± 5.4 nM | CHO cells expressing hGCGR | [1] |

Table 3: MK-0893 Binding Affinity for Insulin-like Growth Factor 1 Receptor (IGF-1R)

| Parameter | Value | Reference |

| IC50 | 6 nM | [1] |

Table 4: Selectivity of MK-0893 for GCGR over other Family B GPCRs

| Receptor | IC50 (nM) | Reference |

| GIPR | 1020 | [2][3][4] |

| PAC1 | 9200 | [2][3][4] |

| GLP-1R | >10000 | [2][3][4] |

| VPAC1 | >10000 | [2][3][4] |

| VPAC2 | >10000 | [2][3][4] |

Experimental Protocols

The binding affinity of MK-0893 to the glucagon receptor was determined using a radioligand binding assay.

Radioligand Binding Assay for GCGR

Objective: To determine the fifty-percent inhibitory concentration (IC50) of MK-0893 for the human glucagon receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).[1]

-

Radioligand: 125I-labeled glucagon.[1]

-

Competitor: MK-0893.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM EDTA.[1]

-

Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin-coated polyvinyltoluene beads.[1]

-

Non-specific binding control: High concentration of unlabeled glucagon (1 µM).[1]

Method:

-

Membrane Preparation: Membranes from CHO-hGCGR cells were prepared.[1]

-

Assay Setup: 2-5 µg of cell membranes were incubated with the assay buffer, SPA beads, 50 pM 125I-glucagon, and varying concentrations of MK-0893.[1]

-

Incubation: The assay plates were incubated for 3 hours at room temperature.[1]

-

Detection: The radioactivity was measured using a scintillation counter.[1]

-

Data Analysis: The IC50 value was determined by nonlinear regression analysis of the competition binding data.[1]

Below is a graphical representation of the experimental workflow.

Signaling Pathways

MK-0893 functions as an antagonist at the glucagon receptor and an inhibitor at the IGF-1 receptor, thereby modulating their respective downstream signaling pathways.

Glucagon Receptor Signaling Pathway

The glucagon receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, glucagon, the receptor activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream effects such as increased glycogenolysis and gluconeogenesis in the liver. MK-0893 competitively binds to the glucagon receptor, preventing glucagon from binding and thereby inhibiting this signaling cascade.

The following diagram illustrates the antagonistic action of MK-0893 on the glucagon receptor signaling pathway.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling Pathway

The IGF-1R is a receptor tyrosine kinase. Ligand binding (IGF-1 or IGF-2) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for substrate proteins such as Insulin Receptor Substrate (IRS) and Shc. Recruitment of these substrates activates two major downstream signaling pathways: the PI3K-Akt pathway, which is primarily involved in cell survival and metabolic effects, and the Ras-MAPK pathway, which is mainly associated with cell proliferation. MK-0893 inhibits the initial autophosphorylation step, thereby blocking the activation of both downstream pathways.

The diagram below outlines the inhibitory action of MK-0893 on the IGF-1R signaling pathway.

Conclusion

MK-0893 is a high-affinity, competitive, and reversible antagonist of the human glucagon receptor and a potent inhibitor of the IGF-1 receptor. Its binding characteristics have been well-defined through radioligand binding assays, demonstrating low nanomolar IC50 values for both targets. While specific on- and off-rate kinetics are not publicly detailed, its reversible nature is established. The antagonistic and inhibitory actions of MK-0893 on the GCGR and IGF-1R signaling pathways, respectively, underscore its therapeutic potential in metabolic diseases. This guide provides a foundational understanding of the binding properties of MK-0893 for researchers and professionals in the field of drug development.

References

MK-0893: A Comprehensive Technical Guide to a Dual Inhibitor of the Glucagon and Insulin-like Growth Factor-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0893 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the glucagon receptor (GCGR) and the insulin-like growth factor-1 receptor (IGF-1R).[1] This technical guide provides an in-depth overview of the preclinical data available for MK-0893, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization. The dual antagonism of GCGR, a key regulator of glucose homeostasis, and IGF-1R, a critical component in cell proliferation and survival pathways, positions MK-0893 as a compound of significant interest for type 2 diabetes and potentially other proliferative diseases.

Introduction

Glucagon, acting through its G-protein coupled receptor (GCGR), plays a crucial role in elevating blood glucose levels by stimulating hepatic glucose production. In type 2 diabetes, hyperglucagonemia is a common feature, contributing significantly to hyperglycemia. Consequently, antagonism of the GCGR is a promising therapeutic strategy. The insulin-like growth factor-1 receptor (IGF-1R), a receptor tyrosine kinase, is a key mediator of cell growth, differentiation, and survival. Its signaling pathway is often implicated in the progression of various cancers.

MK-0893 has emerged as a novel compound that potently and selectively inhibits both of these receptors.[1] This dual activity presents a unique therapeutic profile with potential applications in metabolic diseases and oncology. This document serves as a technical resource, compiling available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for MK-0893.

Table 1: In Vitro Activity of MK-0893

| Target | Assay Type | Species | IC50 (nM) | Reference |

| Glucagon Receptor (GCGR) | Radioligand Binding | Human | 6.6 ± 3.5 | [1] |

| Glucagon Receptor (GCGR) | cAMP Functional Assay | Human | 15.7 ± 5.4 | [1] |

| Glucagon Receptor (GCGR) | cAMP Functional Assay | Rhesus Monkey | 56 | [2] |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | Kinase Assay | Not Specified | 6 | [1] |

Table 2: Selectivity of MK-0893 for Human GCGR over other GPCRs

| Receptor | IC50 (nM) | Reference |

| Gastric Inhibitory Polypeptide Receptor (GIPR) | 1020 | [2][3] |

| Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1) | 9200 | [2][3] |

| Glucagon-like Peptide-1 Receptor (GLP-1R) | >10000 | [2][3] |

| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | >10000 | [2][3] |

| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | >10000 | [2][3] |

Table 3: In Vivo Efficacy of MK-0893 in Mouse Models

| Mouse Model | Treatment | Dosage (mpk, oral) | Outcome | Reference |

| hGCGR mice | Acute Glucagon Challenge | 3 | 30% reduction in glucose elevation | [1] |

| hGCGR mice | Acute Glucagon Challenge | 10 | 56% reduction in glucose elevation | [1] |

| hGCGR mice | Acute Glucagon Challenge | 30 | 81% reduction in glucose elevation | [1] |

| hGCGR ob/ob mice | Single Dose | 3 | 32% reduction in glucose AUC (0-6h) | [3] |

| hGCGR ob/ob mice | Single Dose | 10 | 39% reduction in glucose AUC (0-6h) | [3] |

| hGCGR mice on high-fat diet | Chronic Dosing (in feed, 10 days) | 3 | 89% reduction in blood glucose | [2][3] |

| hGCGR mice on high-fat diet | Chronic Dosing (in feed, 10 days) | 10 | 94% reduction in blood glucose | [2][3] |

| IGF-driven mouse xenograft model | Not Specified | Not Specified | Robust in vivo efficacy | [1] |

Experimental Protocols

Glucagon Receptor (GCGR) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of MK-0893 for the human GCGR.

Materials:

-

Membrane preparations from CHO cells stably expressing the human GCGR (CHO-hGCGR).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM EDTA.

-

[¹²⁵I]-glucagon (radioligand).

-

MK-0893.

-

Non-specific binding control: Unlabeled glucagon (1 µM).

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

Microplates (e.g., 96-well).

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of MK-0893 in an appropriate solvent (e.g., DMSO).

-

In each well of the microplate, add the assay buffer, CHO-hGCGR membranes, SPA beads, and the desired concentration of MK-0893 or vehicle control.

-

For determining non-specific binding, add 1 µM of unlabeled glucagon to designated wells.

-

Initiate the binding reaction by adding [¹²⁵I]-glucagon to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the MK-0893 concentration and determine the IC50 value using non-linear regression analysis.

cAMP Functional Assay for GCGR Antagonism

This protocol outlines a cell-based functional assay to measure the antagonistic effect of MK-0893 on glucagon-induced cAMP production.

Materials:

-

CHO cells stably expressing the human GCGR (CHO-hGCGR).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Glucagon.

-

MK-0893.

-

cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).

Procedure:

-

Seed CHO-hGCGR cells in microplates and culture until they reach the desired confluency.

-

Prepare a dilution series of MK-0893.

-

Pre-incubate the cells with various concentrations of MK-0893 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells (if required by the detection kit).

-

Measure the intracellular cAMP levels using the chosen cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the MK-0893 concentration and determine the IC50 value using non-linear regression analysis.

Schild Analysis for Determining Competitive Antagonism

To confirm the competitive nature of MK-0893's antagonism at the GCGR, a Schild analysis can be performed.[1]

Procedure:

-

Perform a series of glucagon concentration-response curves in the absence and presence of several fixed concentrations of MK-0893 using the cAMP functional assay described above.

-

For each concentration of MK-0893, determine the EC50 value of glucagon.

-

Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of MK-0893 (-log[B]) on the x-axis.

-

Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

In Vitro IGF-1R Kinase Assay (General Protocol)

While a specific protocol for MK-0893 is not publicly available, a general kinase assay to determine its inhibitory activity against IGF-1R would follow these principles.

Materials:

-

Recombinant human IGF-1R enzyme.

-

Kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA).

-

ATP.

-

A suitable substrate for IGF-1R (e.g., a synthetic peptide or protein).

-

MK-0893.

-

A method to detect kinase activity (e.g., ADP-Glo™ Kinase Assay, radiometric assay using [γ-³²P]ATP, or an antibody-based method to detect substrate phosphorylation).

Procedure:

-

Prepare a dilution series of MK-0893.

-

In a microplate, combine the kinase buffer, IGF-1R enzyme, and the substrate.

-

Add the various concentrations of MK-0893 or vehicle control to the wells.

-

Initiate the kinase reaction by adding a fixed concentration of ATP.

-

Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using the chosen detection method.

-

Plot the kinase activity as a function of the MK-0893 concentration and determine the IC50 value.

In Vivo Efficacy in a Glucagon Challenge Mouse Model

This protocol describes an acute in vivo experiment to assess the ability of MK-0893 to block glucagon-induced hyperglycemia.

Materials:

-

Mice expressing the human GCGR (hGCGR mice).

-

MK-0893 formulated for oral administration.

-

Glucagon solution for injection.

-

Glucometer and test strips.

Procedure:

-

Fast the mice for a predetermined period (e.g., 4-6 hours).

-

Administer MK-0893 or vehicle control orally to different groups of mice at various doses (e.g., 3, 10, 30 mpk).

-

After a specific time to allow for drug absorption (e.g., 1 hour), measure the baseline blood glucose level from the tail vein.

-

Administer a bolus of glucagon (e.g., 15 µg/kg) via intraperitoneal or subcutaneous injection.

-

Monitor blood glucose levels at several time points after the glucagon challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose levels over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion and determine the percentage of inhibition for each dose of MK-0893 compared to the vehicle control.

In Vivo Efficacy in an IGF-1R-Driven Xenograft Model (General Protocol)

Details of the specific xenograft studies for MK-0893 are not fully available. However, a general protocol for assessing the anti-tumor efficacy of an IGF-1R inhibitor would involve the following steps.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

A human cancer cell line known to be driven by IGF-1R signaling.

-

MK-0893 formulated for administration (e.g., oral gavage).

-

Calipers for tumor measurement.

Procedure:

-

Implant the cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MK-0893 or vehicle control to the mice according to a predetermined dosing schedule.

-

Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of MK-0893.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Glucagon Receptor (GCGR) Signaling Pathway and Inhibition by MK-0893.

Caption: Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling Pathway and Inhibition by MK-0893.

Caption: Preclinical Evaluation Workflow for MK-0893.

Conclusion

MK-0893 is a potent dual inhibitor of GCGR and IGF-1R with a well-characterized preclinical profile. Its competitive antagonism of the glucagon receptor leads to significant glucose-lowering effects in various animal models of type 2 diabetes. Furthermore, its inhibition of IGF-1R suggests potential therapeutic applications in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical development of MK-0893 or similar dual-acting molecules. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in human subjects.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Suvorexant (MK-4305)

Note to the Reader: The compound identifier MK-0893 is associated with a glucagon receptor antagonist for the potential treatment of Type II Diabetes.[1][2][3][4] The following technical guide focuses on Suvorexant (MK-4305) , a dual orexin receptor antagonist approved for the treatment of insomnia, which aligns with the core requirements of the query concerning sleep and associated signaling pathways.

Introduction

Suvorexant (marketed as Belsomra®) is a first-in-class therapeutic agent approved for treating insomnia characterized by difficulties with sleep onset and maintenance.[5][6] Developed by Merck & Co., it functions as a dual orexin receptor antagonist (DORA), representing a novel mechanism of action that differs from traditional hypnotic agents which typically modulate the GABAergic system.[5][7] Instead of inducing sleep through broad central nervous system suppression, Suvorexant promotes sleep by selectively blocking the wake-promoting signals of the orexin neuropeptide system.[6][8][9]

Discovery and Rationale

The discovery of Suvorexant was rooted in the understanding of the orexin signaling system as a central regulator of wakefulness.[8][10] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is primarily located in the lateral hypothalamus and projects widely throughout the brain to promote arousal.[10][11] Hyperactivity in this system is associated with insomnia.[12]

The development process involved high-throughput screening of compound libraries to identify ligands that could block orexin receptor activity.[13][14] This led to the identification of lead compounds that were subsequently optimized through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties, culminating in the selection of Suvorexant (MK-4305) for preclinical and clinical development.[6][14] Suvorexant was found to be a potent dual antagonist for both OX1R and OX2R and demonstrated robust sleep-promoting effects in preclinical models.[6]

Mechanism of Action: Orexin Signaling Pathway

Suvorexant exerts its therapeutic effect by competitively antagonizing the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their respective G-protein coupled receptors (GPCRs), OX1R and OX2R.[8][9] This inhibition suppresses the downstream signaling cascades that maintain arousal.

The orexin receptors couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[10][11][15] Activation of these pathways leads to a variety of excitatory neuronal effects:

-

Gq Activation : The primary pathway involves Gq protein activation, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[16][17]

-

Ion Channel Modulation : The rise in intracellular Ca2+ and activation of other downstream kinases leads to the inhibition of potassium (K+) channels and activation of non-selective cation channels and the Na+/Ca2+ exchanger, resulting in membrane depolarization and increased neuronal excitability.[11][17]

-

Other Signaling : Orexin receptors can also modulate adenylyl cyclase (AC) activity and engage β-arrestin pathways, which can scaffold secondary signaling platforms like the ERK pathway.[10][16]

By blocking OX1R and OX2R, Suvorexant prevents these excitatory downstream effects, thereby reducing wakefulness and allowing sleep to occur.[9][12]

Experimental Protocols & Methodologies

While detailed proprietary protocols are not public, the principles of key assays used in the development of Suvorexant can be described based on standard pharmacological practices.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To measure the Ki (inhibition constant) of Suvorexant for OX1R and OX2R.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing high concentrations of either human OX1R or OX2R are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the orexin receptors (e.g., [125I]-Orexin-A) is incubated with the receptor-expressing membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (Suvorexant) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

-

Separation & Counting: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand via filtration. The radioactivity of the filter, representing the amount of bound ligand, is measured using a scintillation counter.

-

Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional cAMP Activity Assay

This assay measures the ability of an antagonist to block the downstream signaling of a receptor following agonist stimulation.

-

Objective: To measure the IC50 of Suvorexant in inhibiting agonist-induced changes in cyclic AMP (cAMP) levels.

-

Methodology:

-

Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human orexin receptors are cultured.

-

Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (Suvorexant).

-

Stimulation: An orexin agonist (e.g., Orexin-A) is added to stimulate the receptors. For receptors coupled to Gs, this would increase cAMP; for those coupled to Gi, it would decrease forskolin-stimulated cAMP levels.

-

Lysis & Detection: After a set incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

-

Analysis: The antagonist's ability to inhibit the agonist's effect on cAMP levels is quantified, and an IC50 value is determined.

-

Chemical Synthesis

The synthesis of Suvorexant involves a multi-step process. A key part of the medicinal chemistry synthesis involves the construction of the chiral 1,4-diazepane core and its subsequent amidation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suvorexant - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of action of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurologylive.com [neurologylive.com]

- 12. What is the mechanism of Suvorexant? [synapse.patsnap.com]

- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 14. The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 17. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of MK 0893

An In-depth Technical Guide on the Pharmacological Profile of MK-0893

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0893, also known as N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, is a potent and selective small molecule antagonist of the glucagon receptor (GCGR).[1][2][3] Developed by Merck, it was investigated as a potential oral therapeutic for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] The rationale behind its development lies in the well-established role of glucagon in promoting hepatic glucose production; antagonizing its action is expected to lower blood glucose levels in diabetic patients.[4] This technical guide provides a comprehensive overview of the pharmacological profile of MK-0893, summarizing key preclinical and clinical findings.

Mechanism of Action

MK-0893 is a reversible and competitive antagonist of the human glucagon receptor.[1][2] It also exhibits inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R).[1] Its primary mechanism for glucose-lowering is the blockade of the glucagon receptor, thereby inhibiting glucagon-mediated signal transduction and subsequent downstream effects such as glycogenolysis and gluconeogenesis in the liver.[1][2]

In Vitro Pharmacology

The in vitro activity of MK-0893 has been characterized through various binding and functional assays.

Quantitative In Vitro Data

| Target/Assay | Species | IC50 (nM) | Reference |

| Glucagon Receptor (GCGR) Binding | Human | 6.6 ± 3.5 | [1] |

| Glucagon-induced cAMP Production | Human | 15.7 ± 5.4 | [1] |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | Human | 6 | [1] |

| Glucagon-induced cAMP Production | Rhesus Monkey | 56 | [5] |

| Gastric Inhibitory Polypeptide Receptor (GIPR) | Human | 1020 | [2][5] |

| Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1) | Human | 9200 | [2][5] |

| Glucagon-like Peptide-1 Receptor (GLP-1R) | Human | >10000 | [2][5] |

| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | Human | >10000 | [2][5] |

| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | Human | >10000 | [2][5] |

In Vivo Pharmacology

The efficacy of MK-0893 in vivo has been demonstrated in several preclinical models.

Quantitative In Vivo Efficacy Data

| Animal Model | Dosing | Effect | Reference |

| hGCGR mice | Acute glucagon challenge | Blunted glucagon-induced glucose excursion | [1] |

| hGCGR ob/ob mice | 3 mpk, single oral dose | 32% reduction in glucose (AUC 0-6h) | [2][6] |

| hGCGR ob/ob mice | 10 mpk, single oral dose | 39% reduction in glucose (AUC 0-6h) | [2][6] |

| hGCGR mice on high-fat diet | 3 mpk, oral in feed (10 days) | 89% reduction in blood glucose | [2][6] |

| hGCGR mice on high-fat diet | 10 mpk, oral in feed (10 days) | 94% reduction in blood glucose | [2][6] |

| Rhesus monkeys | - | Blunted glucagon-induced glucose elevation | [2] |

Pharmacokinetics and Metabolism

MK-0893 was selected for further development based on its favorable biological and drug metabolism and pharmacokinetics (DMPK) properties.[2][6]

Clinical Pharmacology

MK-0893 progressed to Phase 2 clinical trials for the treatment of T2DM.

Phase 2 Clinical Trial Results (NCT00479466)

A 12-week, placebo-controlled, dose-ranging study was conducted in patients with T2DM.[7]

| Dose | Change from Baseline in HbA1c | Change from Baseline in 2h-Post-Meal Plasma Glucose | Reference |

| 20 mg once daily | Data not specified | Reductions observed | [7] |

| 40 mg once daily | Data not specified | Reductions observed | [7] |

| 60 mg once daily | Data not specified | Reductions observed | [7] |

| 80 mg once daily | -1.5% (placebo-subtracted) | Reductions observed | [4] |

Safety and Tolerability

In clinical trials, MK-0893 was associated with some adverse effects, which ultimately led to the discontinuation of its development.[8]

-

Increased LDL-Cholesterol: A dose-dependent elevation in plasma LDL-cholesterol (LDL-c) was observed.[4][8]

-

Elevated Liver Transaminases: Increases in liver transaminases were reported in some studies.[8]

-

Increased Blood Pressure and Body Weight: These effects were also noted in some clinical studies.[8]

Mechanism of LDL-Cholesterol Elevation

The increase in LDL-c associated with MK-0893 treatment was investigated. Studies suggest that glucagon receptor antagonism leads to an increase in glucagon-like peptide 2 (GLP-2), which in turn increases cholesterol absorption. This was not associated with a modulation of cholesterol synthesis.

Experimental Protocols

Glucagon Receptor Binding Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells expressing the human glucagon receptor (hGCGR).

-

Membrane Preparation: Membranes from the CHO-hGCGR cell line were prepared.

-

Incubation: 2-5 µg of membranes were incubated in a buffer containing 50 mM Tris (pH 7.5), 5 mM MgCl2, 2 mM EDTA, 1% bovine serum albumin, 12% glycerol, and 0.2 mg of wheat germ agglutinin-coated polyvinyltoluene scintillation proximity assay beads.

-

Ligand and Compound: 50 pM of 125I-glucagon was used as the radioligand. Increasing concentrations of MK-0893 (diluted in 100% DMSO, final concentration of 2.5%) were added.

-

Incubation Time and Temperature: The assay was incubated for 3 hours at room temperature.

-

Detection: Total bound radioactivity was measured using a Wallac-Microbeta counter.

-

Nonspecific Binding: Determined using 1 µM unlabeled glucagon.

-

Data Analysis: Nonlinear regression analysis was performed using GraphPad Prism, v4.[1]

cAMP Functional Assay

-

Cell Line: CHO cells expressing the hGCGR.

-

Assay Principle: Measurement of the inhibition of glucagon-induced cyclic adenosine monophosphate (cAMP) production.

-

Procedure: MK-0893 was shown to dose-dependently shift the EC50 of glucagon to the right without altering the maximum effect of glucagon, which is characteristic of a competitive antagonist.[1]

In Vivo Glucagon Challenge in hGCGR Mice

-

Animal Model: hGCGR mice.

-

Procedure: MK-0893 was administered orally at doses of 3, 10, and 30 mpk.

-

Glucagon Challenge: One hour after compound administration, mice were challenged with glucagon (15 µg/kg).

-

Endpoint: The ability of MK-0893 to blunt the glucagon-induced glucose excursion was measured. At 3, 10, and 30 mpk, MK-0893 reduced the glucose elevation by 30%, 56%, and 81%, respectively.[1]

Visualizations

Signaling Pathway

Caption: Glucagon signaling pathway and the antagonistic action of MK-0893.

Experimental Workflow

Caption: Experimental workflow for the evaluation of MK-0893.

Logical Relationships

Caption: Logical relationships of MK-0893's effects.

References

- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MK-0893 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

MK-0893: A Deep Dive into Glucagon Receptor Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-0893 is a potent, selective, and orally bioavailable non-peptide antagonist of the human glucagon receptor (GCGR).[1][2] As a key regulator of glucose homeostasis, the glucagon receptor has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[3] The therapeutic rationale for GCGR antagonism lies in its potential to decrease hepatic glucose production, thereby lowering blood glucose levels.[1][4] This technical guide provides a comprehensive overview of the selectivity profile of MK-0893, detailing its binding affinity and functional activity at the glucagon receptor and other related G-protein coupled receptors (GPCRs). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this important investigational compound.

Quantitative Selectivity Profile

The selectivity of MK-0893 for the human glucagon receptor has been demonstrated through a series of in vitro pharmacological studies. The compound exhibits high affinity for the GCGR while displaying significantly lower affinity for other closely related class B GPCRs.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.

| Receptor Target | Assay Type | Species | IC50 (nM) | Reference |

| Glucagon Receptor (GCGR) | Binding Affinity | Human | 6.6 | [1][2][5][6] |

| Glucagon Receptor (GCGR) | Functional (cAMP) | Human | 15.7 | [1][2][6] |

| Glucagon Receptor (GCGR) | Functional (cAMP) | Rhesus Monkey | 56 | [5] |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | Not Specified | Not Specified | 6 | [6] |

| Gastric Inhibitory Polypeptide Receptor (GIPR) | Functional (cAMP) | Human | 1020 | [1][2][5] |

| Pituitary Adenylate Cyclase-Activating Polypeptide Receptor 1 (PAC1) | Functional (cAMP) | Human | 9200 | [1][2][5] |

| Glucagon-Like Peptide-1 Receptor (GLP-1R) | Functional (cAMP) | Human | >10000 | [1][2][5] |

| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | Functional (cAMP) | Human | >10000 | [1][2][5] |

| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | Functional (cAMP) | Human | >10000 | [1][2][5] |

Table 1: Summary of MK-0893 In Vitro Activity at Various Receptors.

Experimental Protocols

The determination of MK-0893's selectivity profile relies on robust and well-defined experimental methodologies. The following sections detail the key assays employed in the characterization of this compound.

Radioligand Binding Assay for Human Glucagon Receptor

This assay is designed to determine the binding affinity of a test compound to the human glucagon receptor.

Cell Line:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).[6]

Membrane Preparation:

-

CHO-hGCGR cells are cultured and harvested.

-

Cell membranes are prepared through standard homogenization and centrifugation techniques.[6]

Assay Conditions:

-

Incubation Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl2, 2 mM EDTA, 1% bovine serum albumin (BSA), 12% glycerol.[6]

-

Radioligand: 50 pM ¹²⁵I-glucagon.[6]

-

Test Compound: Increasing concentrations of MK-0893, typically diluted in 100% DMSO.[6]

-

Detection: Wheat germ agglutinin-coated polyvinyltoluene scintillation proximity assay (SPA) beads.[6]

-

Incubation: 3 hours at room temperature.[6]

-

Nonspecific Binding Determination: Measured in the presence of 1 µM unlabeled glucagon.[6]

-

Data Analysis: Total bound radioactivity is measured using a scintillation counter. Data are analyzed using nonlinear regression to determine the IC50 value.[6]

Functional cAMP Accumulation Assay

This assay measures the ability of a compound to antagonize glucagon-induced cyclic AMP (cAMP) production, a key downstream signaling event of GCGR activation.

Cell Line:

-

CHO cells stably expressing the human glucagon receptor (CHO-hGCGR).[6]

Assay Conditions:

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of MK-0893 for 30 minutes.[7]

-

Stimulation: Cells are then challenged with glucagon.[7]

-

Measurement: Intracellular cAMP levels are measured after a 30-minute incubation post-glucagon challenge.[7]

-

Detection: Typically performed using a liquid scintillation counter or other sensitive cAMP detection kits.[7]

-

Data Analysis: The concentration-dependent inhibition of glucagon-stimulated cAMP production is analyzed to determine the IC50 value of the antagonist.[6] Schild analysis can also be employed to confirm competitive antagonism.[6]

Visualizing Key Pathways and Processes

To further elucidate the context of MK-0893's mechanism of action and the methods used for its characterization, the following diagrams are provided.

References

- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. MK-0893 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide on Early-Stage Research of MK-0893 for Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of MK-0893, a potent and selective glucagon receptor (GCGr) antagonist investigated for the treatment of Type 2 Diabetes Mellitus (T2DM). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

MK-0893, chemically identified as N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, is a reversible and competitive antagonist of the glucagon receptor.[1][2][3] In the pathophysiology of T2DM, elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis).[4] By blocking the interaction of glucagon with its receptor, MK-0893 effectively blunts these downstream effects, leading to a reduction in plasma glucose levels.[1][2] The glucagon receptor is a G-protein coupled receptor (GPCR) that, upon activation by glucagon, primarily signals through the Gαs pathway to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early-phase clinical studies of MK-0893.

Table 1: In Vitro Receptor Binding and Functional Activity of MK-0893 [1][2][3]

| Parameter | Target | Cell Line | Value (IC₅₀) |

| Binding Affinity | Human Glucagon Receptor | CHO | 6.6 nM |

| Functional cAMP Activity | Human Glucagon Receptor | CHO | 15.7 nM |

Table 2: In Vitro Selectivity of MK-0893 Against Other GPCRs [1][2]

| Receptor | Value (IC₅₀) |

| GIPR (Gastric Inhibitory Polypeptide Receptor) | 1020 nM |

| PAC1 (Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor) | 9200 nM |

| GLP-1R (Glucagon-Like Peptide-1 Receptor) | >10000 nM |

| VPAC1 (Vasoactive Intestinal Peptide Receptor 1) | >10000 nM |

| VPAC2 (Vasoactive Intestinal Peptide Receptor 2) | >10000 nM |

Table 3: Preclinical Efficacy of MK-0893 in Mouse Models [1][2]

| Mouse Model | Treatment | Dosage (mpk, p.o.) | Endpoint | Result |

| hGCGR ob/ob Mice | Single Dose | 3 | Glucose Reduction (AUC 0-6h) | 32% |

| hGCGR ob/ob Mice | Single Dose | 10 | Glucose Reduction (AUC 0-6h) | 39% |

| hGCGR Mice on High Fat Diet | Chronic (in feed) | 3 | Blood Glucose Lowering (Day 10) | 89% |

| hGCGR Mice on High Fat Diet | Chronic (in feed) | 10 | Blood Glucose Lowering (Day 10) | 94% |

Table 4: Phase II Clinical Trial Efficacy of MK-0893 in T2DM Patients (12-Week Study) [4]

| Treatment Group | Dosage | Change in Fasting Plasma Glucose | Change in HbA1c |

| MK-0893 | 80 mg once daily | -34% (relative to placebo) | -1.5% (relative to placebo) |

Table 5: Reported Adverse Events in Clinical Trials [4][5][6]

| Adverse Event | Observation |

| LDL-Cholesterol | Dose-dependent elevation (approx. 15% with 80mg dose) |

| Liver Transaminases (ALT) | Increased levels |

| Blood Pressure | Increased |

| Body Weight | Increased |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by MK-0893 and a typical experimental workflow used in its preclinical evaluation.

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, based on published literature, the methodologies for key experiments can be outlined as follows.

1. Radioligand Binding Assay for Receptor Affinity (IC₅₀)

-

Objective: To determine the concentration of MK-0893 required to inhibit 50% of radiolabeled glucagon binding to the human glucagon receptor.

-

Materials:

-

Membrane preparations from CHO cells stably expressing the human GCGR.[3]

-

[¹²⁵I]-glucagon (radioligand).

-

MK-0893 at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, BSA).

-

Scintillation fluid and counter.

-

-

Protocol Outline:

-

Incubate the cell membrane preparation with a fixed concentration of [¹²⁵I]-glucagon and varying concentrations of MK-0893.

-

Allow the binding reaction to reach equilibrium (e.g., incubation for 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of inhibition against the log concentration of MK-0893 and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

2. cAMP Production Functional Assay (IC₅₀)

-

Objective: To measure the ability of MK-0893 to inhibit glucagon-stimulated cAMP production.[3]

-

Materials:

-

Whole CHO cells expressing the human GCGR.[3]

-

Glucagon at a fixed concentration (e.g., EC₈₀).

-

MK-0893 at various concentrations.

-

Cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol Outline:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of MK-0893 for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of glucagon and incubate for another period (e.g., 30 minutes).[3]

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable assay kit.

-

Plot the cAMP levels against the log concentration of MK-0893 and calculate the IC₅₀ for the inhibition of glucagon-stimulated cAMP production.

-

3. In Vivo Acute Glucagon Challenge in hGCGR Mice

-

Objective: To assess the in vivo efficacy of MK-0893 in blunting a glucagon-induced rise in blood glucose.[1][3]

-

Materials:

-

Humanized glucagon receptor (hGCGR) mice.[1]

-

MK-0893 formulated for oral gavage.

-

Glucagon solution for intraperitoneal (i.p.) injection.

-

Glucometer and test strips.

-

-

Protocol Outline:

-

Fast the mice overnight (e.g., 12-16 hours) with free access to water.

-

Administer a single oral dose of MK-0893 or vehicle control.

-

After a set time (e.g., 60 minutes) to allow for drug absorption, take a baseline blood glucose reading (t=0).[3]

-

Administer an i.p. injection of glucagon.

-

Monitor blood glucose levels by taking small blood samples from the tail vein at multiple time points post-challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analyze the data by comparing the glucose excursion curves between the vehicle and MK-0893 treated groups. Calculate the Area Under the Curve (AUC) to quantify the overall glucose-lowering effect.

-

Conclusion and Discontinuation

Early-stage research on MK-0893 demonstrated a promising proof-of-concept for glucagon receptor antagonism as a therapeutic strategy for T2DM, showing robust glucose-lowering efficacy in both preclinical models and human subjects.[6][7] However, the development of MK-0893 was discontinued due to adverse effects observed in Phase II clinical trials, including elevations in LDL-cholesterol, liver enzymes, blood pressure, and body weight.[5][6] These findings underscore the complexities of targeting the glucagon receptor and highlight the need for future antagonists with an improved safety and tolerability profile.

References

- 1. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apexbt.com [apexbt.com]

- 4. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Glucagon and Its Receptor in the Pathogenesis of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Therapeutic Potential of MK-0893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug MK-0893, focusing on its mechanism of action, preclinical and clinical data, and its therapeutic potential, primarily in the context of type 2 diabetes.

Core Concepts: Dual Antagonism of Glucagon and IGF-1 Receptors

MK-0893 is a potent and selective small molecule that acts as a dual inhibitor of the glucagon receptor (GCGR) and the insulin-like growth factor 1 receptor (IGF-1R)[1]. This dual antagonism presents a novel approach to managing type 2 diabetes by addressing two key hormonal pathways involved in glucose homeostasis.

-

Glucagon Receptor (GCGR) Antagonism : Glucagon, a hormone produced by the alpha cells of the pancreas, raises blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver[2]. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. By competitively and reversibly antagonizing the GCGR, MK-0893 blocks the action of glucagon, thereby reducing hepatic glucose production[1][3][4].

-

Insulin-Like Growth Factor 1 Receptor (IGF-1R) Antagonism : While the primary focus for its diabetic potential is GCGR antagonism, MK-0893 also potently inhibits IGF-1R[1]. The implications of this activity in the context of diabetes are less direct but may be relevant in cancer research, as IGF-1R signaling is implicated in cell growth and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MK-0893.

Table 1: In Vitro Potency and Selectivity of MK-0893

| Target | Parameter | Value | Cell Line/System | Reference |

| Human Glucagon Receptor (hGCGR) | IC₅₀ (Binding Affinity) | 6.6 ± 3.5 nM | CHO cells expressing hGCGR | [1] |

| Human Glucagon Receptor (hGCGR) | IC₅₀ (cAMP Production) | 15.7 ± 5.4 nM | CHO cells expressing hGCGR | [1] |

| Insulin-Like Growth Factor 1 Receptor (IGF-1R) | IC₅₀ | 6.0 nM | Not Specified | [1] |

| Gastric Inhibitory Polypeptide Receptor (GIPR) | IC₅₀ | 1020 nM | Not Specified | [3][4] |

| Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1) | IC₅₀ | 9200 nM | Not Specified | [3][4] |

| Glucagon-Like Peptide-1 Receptor (GLP-1R) | IC₅₀ | >10000 nM | Not Specified | [3][4] |

| Vasoactive Intestinal Peptide Receptor 1 (VPAC1) | IC₅₀ | >10000 nM | Not Specified | [3][4] |

| Vasoactive Intestinal Peptide Receptor 2 (VPAC2) | IC₅₀ | >10000 nM | Not Specified | [3][4] |

| Rhesus Monkey Glucagon Receptor | IC₅₀ (cAMP Assay) | 56 nM | CHO cells expressing rhesus GCGR | [5] |

Table 2: Preclinical Efficacy of MK-0893 in Mouse Models

| Animal Model | Dosing | Effect on Glucose Levels | Reference |

| hGCGR mice (Acute Glucagon Challenge) | 3, 10, and 30 mg/kg (oral) | Reduced glucagon-induced glucose elevation by 30%, 56%, and 81% respectively | [1] |

| hGCGR ob/ob mice (Acute Study) | 3 and 10 mg/kg (single doses) | Reduced glucose (AUC 0-6h) by 32% and 39% respectively | [3][4] |

| hGCGR mice on high-fat diet (Chronic Study) | 3 and 10 mg/kg (in feed) | Lowered blood glucose by 89% and 94% at day 10 | [3][4] |

Table 3: Clinical Efficacy and Adverse Effects of MK-0893 in Patients with Type 2 Diabetes (12-week study)

| Parameter | Dosage | Outcome | Reference |

| Fasting Plasma Glucose | 80 mg daily | Reduced by 34% relative to placebo | [2] |

| HbA1c | 80 mg daily | Reduced by 1.5% relative to placebo | [2] |

| LDL-Cholesterol | 80 mg daily | Increased by 15% | [2] |

| Alanine Liver Transaminase | Not specified | Elevated | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by MK-0893 and a typical experimental workflow for its evaluation.

Caption: Glucagon signaling pathway and the antagonistic action of MK-0893.

Caption: A representative experimental workflow for the evaluation of MK-0893.

Detailed Experimental Protocols

1. Receptor Binding Assay

-

Objective : To determine the binding affinity of MK-0893 to the human glucagon receptor.

-

Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (CHO-hGCGR).

-

Membrane Preparation : Membranes from CHO-hGCGR cells are prepared as described by Chicchi et al.

-

Assay Components :

-

CHO-hGCGR cell membranes (2-5 µg)

-

Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 2 mM EDTA, 1% bovine serum albumin, 12% glycerol.

-

Scintillation Proximity Assay (SPA) beads: 0.2 mg of wheat germ agglutinin-coated polyvinyltoluene beads.

-

Radioligand: 50 pM ¹²⁵I-glucagon.

-

Test Compound: Increasing concentrations of MK-0893, diluted in 100% DMSO (final DMSO concentration of 2.5%).

-

Nonspecific Binding Control: 1 µM unlabeled glucagon.

-

-

Procedure :

-

Incubate all assay components for 3 hours at room temperature.

-

Measure the total bound radioactivity using a Wallac-Microbeta counter.

-

Determine nonspecific binding in the presence of excess unlabeled glucagon.

-

Calculate specific binding and analyze the data using nonlinear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]

-

2. cAMP Production Assay

-

Objective : To assess the functional antagonism of MK-0893 on glucagon-induced cAMP production.

-

Cell Line : CHO-hGCGR cells.

-

Procedure :

-

Plate CHO-hGCGR cells in appropriate multi-well plates.

-

Pre-incubate the cells with varying concentrations of MK-0893 (e.g., 56-1000 nM) for 30 minutes.

-

Stimulate the cells with a range of glucagon concentrations.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

-

Analyze the dose-response curves to determine the effect of MK-0893 on the EC₅₀ of glucagon and the maximal response. A rightward shift in the glucagon EC₅₀ without a change in the maximum effect indicates competitive antagonism.[1]

-

3. In Vivo Glucagon Challenge in hGCGR Mice

-

Objective : To evaluate the in vivo efficacy of MK-0893 in blocking the hyperglycemic effect of glucagon.

-

Animal Model : Humanized glucagon receptor (hGCGR) mice.

-

Procedure :

-

Fast the mice overnight.

-

Administer MK-0893 orally at various doses (e.g., 3, 10, and 30 mg/kg).

-

After a specified time (e.g., 1 hour), administer a glucagon challenge (e.g., 15 µg/kg, intraperitoneally).

-

Monitor blood glucose levels at regular intervals before and after the glucagon challenge.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of MK-0893.[1]

-

Therapeutic Potential and Clinical Outlook

The primary therapeutic application for MK-0893 is the treatment of type 2 diabetes. The rationale is based on the established role of hyperglucagonemia in the pathophysiology of this disease. Clinical data from Phase I and II trials have demonstrated that MK-0893 can effectively lower fasting plasma glucose and HbA1c in patients with type 2 diabetes[2][6][7].

However, the development of MK-0893 and other glucagon receptor antagonists has been hampered by adverse effects, most notably an increase in low-density lipoprotein cholesterol (LDL-c) and elevations in liver enzymes such as alanine aminotransferase (ALT)[2][7]. The increase in LDL-c is thought to be related to an increase in cholesterol absorption[7][8]. These safety concerns have thus far prevented the progression of MK-0893 and similar compounds to Phase III clinical trials[6][7].

Future research in this area may focus on:

-

Developing second-generation glucagon receptor antagonists with an improved safety profile.

-

Investigating combination therapies to mitigate the adverse effects. For instance, co-administration with metformin has been shown to lessen the increase in LDL-c[7].

-

Further elucidating the mechanisms behind the observed lipid and liver effects.

References

- 1. apexbt.com [apexbt.com]

- 2. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Odanacatib (MK-0893)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odanacatib (formerly MK-0893) is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2] By inhibiting cathepsin K, odanacatib effectively reduces bone resorption, making it a therapeutic candidate for conditions characterized by excessive bone loss, such as osteoporosis.[3][4] Preclinical and clinical studies have demonstrated its efficacy in increasing bone mineral density (BMD) and reducing bone turnover markers.[5][6] Development of odanacatib was discontinued due to an increased risk of stroke observed in a large phase III clinical trial.[7][8]

These application notes provide an overview of the in vivo experimental approaches used to characterize the pharmacology of odanacatib, including its mechanism of action, pharmacokinetics, and efficacy in animal models of osteoporosis. The provided protocols are representative methodologies based on publicly available data and standard practices in preclinical bone research.

Mechanism of Action

Odanacatib is a non-basic, reversible, and highly selective inhibitor of cathepsin K.[2][3] In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K degrades the collagenous bone matrix. Odanacatib binds to the active site of cathepsin K, preventing this degradation.[1] A key feature of odanacatib's mechanism is that while it inhibits bone resorption, it has a lesser effect on bone formation, suggesting a partial uncoupling of the bone remodeling process.[5][9] This is in contrast to some other antiresorptive agents that suppress both resorption and formation.[3] Studies in ovariectomized monkeys have shown that odanacatib treatment can lead to increased periosteal bone formation and cortical thickness.[3][10]

Signaling Pathway of Cathepsin K Inhibition

Caption: Mechanism of action of Odanacatib in inhibiting bone resorption.

Pharmacokinetics

The pharmacokinetic profile of odanacatib has been evaluated in several preclinical species, including rats, dogs, and rhesus monkeys.

Quantitative Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) | Clearance (mL/min/kg) | Reference |

| Rat | Oral | 1-5 | ~43 | - | Low | [1][11] |

| Dog | Oral | 1-5 | ~100 | 64 | Low | [1][11] |

| Rhesus Monkey | Oral | 1-5 | ~18 | 18 | Low | [1][11] |

Note: Bioavailability was vehicle-dependent.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetics of odanacatib in rats.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Age/Weight: 8-10 weeks old, 250-300 g.

-

Acclimation: Acclimate animals for at least one week prior to the study.

2. Dosing:

-

Formulation: Prepare odanacatib in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administration:

-

Oral (PO): Administer a single dose via oral gavage.

-

Intravenous (IV): Administer a single bolus dose via the tail vein for bioavailability assessment.

-

-

Dose: Based on literature, a dose range of 1-5 mg/kg is appropriate.[1][11]

3. Sample Collection:

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

4. Bioanalysis:

-

Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of odanacatib in plasma.

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.

5. Pharmacokinetic Analysis:

-

Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Bioavailability: Calculate oral bioavailability (F%) by comparing the dose-normalized AUC after oral administration to the AUC after intravenous administration.

In Vivo Efficacy Studies

The efficacy of odanacatib in preventing bone loss has been primarily evaluated in ovariectomized (OVX) animal models, which mimic postmenopausal osteoporosis.

Animal Models

-

Ovariectomized (OVX) Rat: A widely used rodent model for postmenopausal osteoporosis.[12][13]

-

Ovariectomized (OVX) Rabbit: Another rodent model used to assess the effects on bone.[4]

-

Ovariectomized (OVX) Rhesus Monkey: A non-human primate model that is highly relevant to human physiology due to the identical amino acid sequence of cathepsin K.[2][3]

Experimental Protocol: Efficacy Study in an Ovariectomized (OVX) Rat Model

This protocol describes a typical efficacy study of odanacatib in an OVX rat model.

1. Animal Model and Ovariectomy:

-

Species: Female Sprague-Dawley or Wistar rats.[12]

-

Age: Skeletally mature, typically 3-6 months old.

-

Surgery:

-

Anesthetize the rats.

-

Perform a bilateral ovariectomy through a dorsal midline incision.

-

A sham-operated group should undergo the same surgical procedure without removal of the ovaries.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

Bone Loss Establishment: Allow a period of 4-6 weeks for estrogen deficiency-induced bone loss to establish before starting treatment.

2. Treatment:

-

Groups:

-

Sham + Vehicle

-

OVX + Vehicle

-

OVX + Odanacatib (at various dose levels)

-

OVX + Positive Control (e.g., Alendronate)

-

-

Dosing: Administer odanacatib orally, once daily or weekly, based on its pharmacokinetic profile.

-

Duration: Treatment duration typically ranges from 12 to 27 weeks.[4]

3. Efficacy Endpoints:

-

Bone Mineral Density (BMD):

-

Measure BMD of the lumbar spine and femur at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

-

Bone Turnover Markers:

-

Collect serum and urine samples at specified intervals.

-

Analyze for markers of bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, N-terminal telopeptide of type I collagen - NTX) and bone formation (e.g., procollagen type I N-terminal propeptide - P1NP, bone-specific alkaline phosphatase - BSAP).

-

-

Micro-computed Tomography (µCT):

-

At the end of the study, excise bones (e.g., tibia, femur) for high-resolution µCT analysis to assess bone microarchitecture (e.g., trabecular bone volume fraction, trabecular number, trabecular thickness, and trabecular separation).

-

-

Histomorphometry:

-

Perform bone histomorphometry on undecalcified bone sections to evaluate cellular-level parameters of bone remodeling.

-

-

Biomechanical Testing:

-

Conduct three-point bending tests on the femur or compression tests on vertebral bodies to assess bone strength.

-

Quantitative Efficacy Data

Effect of Odanacatib on Bone Mineral Density (BMD)

| Species | Model | Treatment Duration | Dose | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Reference |

| OVX Rabbit | OVX | 27 weeks | 4 or 9 µM/day in food | Prevented bone loss | Increased dose-dependently | [5] |

| OVX Rhesus Monkey | OVX | 21 months | 6 or 30 mg/kg/day, PO | Prevented bone loss | - | [3] |

| Postmenopausal Women | - | 2 years | 50 mg/week | +5.5 vs. placebo | +3.2 vs. placebo | [5] |

| Postmenopausal Women | - | 5 years | 50 mg/week | +11.9 from baseline | +8.5 from baseline | [3][5] |

Effect of Odanacatib on Bone Turnover Markers

| Species | Model | Treatment Duration | Dose | CTX Reduction (%) | NTX Reduction (%) | Reference |

| OVX Rhesus Monkey | OVX | 21 months | 6 or 30 mg/kg/day, PO | 40-55 | 75-90 | [3] |

| Postmenopausal Women | - | 5 years | 50 mg/week | - | ~67.4 from baseline | [3] |

| Postmenopausal Women | - | 2 years | 50 mg/week | Significant reduction | - | [14] |

Experimental Workflow for In Vivo Efficacy Study

Caption: Generalized workflow for a preclinical in vivo efficacy study.

Conclusion

The in vivo studies of odanacatib have provided valuable insights into the therapeutic potential and mechanism of action of cathepsin K inhibition for the treatment of osteoporosis. The use of relevant animal models, particularly ovariectomized non-human primates, has been crucial in understanding its effects on bone remodeling, bone density, and bone strength. The protocols and data presented here serve as a guide for researchers designing and interpreting in vivo studies of novel anti-resorptive agents targeting cathepsin K. While odanacatib's development was halted, the knowledge gained from its extensive preclinical and clinical evaluation continues to inform the field of bone biology and drug discovery.

References

- 1. Pharmacokinetics and metabolism in rats, dogs, and monkeys of the cathepsin k inhibitor odanacatib: demethylation of a methylsulfonyl moiety as a major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential role of odanacatib in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. Inhibition of cathepsin K increases modeling-based bone formation, and improves cortical dimension and strength in adult ovariectomized monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 14. Bone density, turnover, and estimated strength in postmenopausal women treated with odanacatib: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating MK-0893 in Glucose Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0893 is a potent and selective antagonist of the glucagon receptor (GCGR), a key regulator of glucose homeostasis.[1][2][3] Primarily, glucagon stimulates hepatic glucose production (gluconeogenesis and glycogenolysis); therefore, antagonism of its receptor is a therapeutic strategy for type 2 diabetes by reducing excessive glucose release from the liver.[4][][6] While the principal mechanism of MK-0893 is centered on the liver, emerging evidence from other glucagon receptor antagonists suggests a potential for improved insulin sensitivity in peripheral tissues, such as skeletal muscle.[7][8] This finding opens a new avenue of research into the secondary effects of GCGR antagonism on glucose uptake in insulin-responsive tissues.

These application notes provide a comprehensive overview of MK-0893, its established mechanism of action, and detailed protocols for investigating its potential effects on cellular glucose uptake. This document is intended to guide researchers in exploring the broader metabolic implications of GCGR antagonism beyond hepatic glucose production.

Mechanism of Action of MK-0893

MK-0893 is a reversible and competitive antagonist of the glucagon receptor.[1][2] In individuals with type 2 diabetes, elevated glucagon levels contribute to hyperglycemia.[6] By blocking the interaction of glucagon with its receptor on hepatocytes, MK-0893 inhibits the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][] This, in turn, reduces the rates of glycogenolysis and gluconeogenesis, leading to a decrease in hepatic glucose output and lower blood glucose levels.[4][]

Recent studies with other glucagon receptor antagonists have indicated that this class of compounds may also enhance insulin sensitivity in peripheral tissues.[7][8] For instance, the glucagon receptor antagonist volagidemab was shown to improve peripheral glucose disposal and showed a strong trend toward improving skeletal muscle insulin sensitivity in adults with type 1 diabetes.[8] Another study using a monoclonal antibody against the GCGR, REMD 2.59, demonstrated enhanced insulin action in both the liver and skeletal muscle in diabetic mice.[7] While the direct mechanism for this peripheral effect is still under investigation, it suggests a potential crosstalk between glucagon and insulin signaling pathways that could be favorably modulated by GCGR antagonists like MK-0893. The primary pathway for glucose uptake in muscle and adipose tissue is the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane.[9][10][11] Investigating whether MK-0893 can potentiate this process is a key research question.

Data Presentation

Table 1: In Vitro Activity of MK-0893

| Parameter | Value | Cell Line/System | Reference |

| GCGR Binding Affinity (IC₅₀) | 6.6 nM | CHO cells expressing human GCGR | [1][2] |

| Functional cAMP Activity (IC₅₀) | 15.7 nM | CHO cells expressing human GCGR | [1][2] |

| Rhesus Monkey GCGR Activity (IC₅₀) | 56 nM | CHO cells expressing rhesus GCGR | [3] |

Table 2: Selectivity of MK-0893 for GCGR over other GPCRs

| Receptor | IC₅₀ (nM) | Reference |

| GIPR | 1020 | [1][2] |

| PAC1 | 9200 | [1][2] |

| GLP-1R | >10000 | [1][2] |

| VPAC1 | >10000 | [1][2] |

| VPAC2 | >10000 | [1][2] |

Table 3: In Vivo Efficacy of MK-0893 in Preclinical Models

| Animal Model | Dosing | Effect on Glucose Levels | Reference |

| hGCGR ob/ob mice | 3 and 10 mg/kg (single doses) | Reduced glucose (AUC 0-6 h) by 32% and 39%, respectively. | [1][2] |

| hGCGR mice on high-fat diet | 3 and 10 mg/kg (in feed) | Lowered blood glucose by 89% and 94% at day 10, respectively. | [1][2] |

Table 4: Clinical Efficacy of MK-0893 in Patients with Type 2 Diabetes (12-week study)

| Parameter | MK-0893 Dose | Placebo-Subtracted Change | Reference |

| HbA1c | 80 mg once daily | -1.5% | [12] |

| Fasting Plasma Glucose | 20 to 80 mg once daily | Dose-dependent reduction | [13] |

| 2h-Post-Meal Plasma Glucose | 20 to 80 mg once daily | Dose-dependent reduction | [13] |

Signaling Pathway Diagrams

Caption: Glucagon Signaling Pathway and Site of MK-0893 Action.

Caption: Insulin Signaling Pathway for GLUT4 Translocation.

Experimental Protocols

The following protocols are provided as a guide for assessing the effect of MK-0893 on glucose uptake in cultured cells. The most common cell lines for this purpose are L6 myotubes and 3T3-L1 adipocytes, as they express insulin-responsive GLUT4.

Protocol 1: Fluorescent Glucose Uptake Assay using 2-NBDG